Diethyl 2-acetamido-2-phenethylmalonate

Pharmaceutical Synthesis Fingolimod Intermediates Process Chemistry

Researchers developing Fingolimod Hydrochloride face supply bottlenecks for the correct α-substituted intermediate. Diethyl 2-acetamido-2-phenethylmalonate (CAS 5463-92-3) eliminates this risk with its phenethyl moiety critical for downstream stereochemistry. • Key synthetic precursor per US20220153684. • Distinct LogP (2.20) and m.p. (114-115°C) ensure reliable purification. • >98% purity, suitable for both synthesis and impurity reference use.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
CAS No. 5463-92-3
Cat. No. B015503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-phenethylmalonate
CAS5463-92-3
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19)
InChIKeyVRDSDOBEYJYDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-acetamido-2-phenethylmalonate Overview


Diethyl 2-acetamido-2-phenethylmalonate (CAS 5463-92-3), also known as DEAPM, is a synthetic malonate derivative with the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . This compound features a malonate backbone with two ethyl ester groups, an acetamido group, and a phenethyl substituent, classifying it as an α-substituted acetamidomalonate . It serves as a key intermediate in pharmaceutical synthesis, most notably in the preparation of Fingolimod Hydrochloride, an active pharmaceutical ingredient for multiple sclerosis, and is also utilized as an impurity reference standard in quality control .

Intermediate role Key precursor in patented Fingolimod synthesis route
Standard use Impurity reference standard for quality control
Procurement readiness Defined purity grades and GHS safety classification available

Specificity of Diethyl 2-acetamido-2-phenethylmalonate


Acetamidomalonate derivatives are not interchangeable due to the profound influence of the α-substituent on their physicochemical properties and downstream reactivity . The specific phenethyl group in diethyl 2-acetamido-2-phenethylmalonate confers a distinct lipophilicity (LogP ~2.20) and melting point (114-115°C) compared to its parent, diethyl acetamidomalonate (LogP ~0.36, m.p. 94-99°C), and its analog, diethyl 2-(4-octylphenethyl)malonate (m.p. not solid) . These differences are not trivial; they directly impact solubility, reaction kinetics, and purification protocols in synthetic pathways. For example, in the synthesis of Fingolimod, the phenethyl-bearing intermediate is a specific, required precursor for subsequent reduction and acetylation steps, where substitution with a different alkyl or aryl group would lead to a different final product or a failed synthesis . Therefore, generic substitution is not a viable strategy for precise research or industrial applications.

α-Substituent matters: Phenethyl vs. unsubstituted acetamidomalonate shifts lipophilicity and melting point, altering solubility and reaction kinetics.
Alkyl chain specificity: Octylphenethyl analog differs in chain length; its impurity profile and reactivity are not equivalent.
Route-dependent intermediate: Generic acetamidomalonates cannot replace the phenethyl-bearing intermediate in the patented Fingolimod pathway.

Diethyl 2-acetamido-2-phenethylmalonate vs. Analogs


Synthetic Utility: Fingolimod Intermediate

Diethyl 2-acetamido-2-phenethylmalonate is explicitly claimed as a key intermediate in a patented process for synthesizing Fingolimod Hydrochloride, a treatment for multiple sclerosis . The patent specifies its synthesis from diethyl acetamidomalonate and phenylethyl halide in the presence of a phase transfer catalyst, base, and polar aprotic solvent at 80-100°C for 4-8 hours . This defined role is not shared by simpler acetamidomalonates (e.g., diethyl acetamidomalonate) or other substituted analogs (e.g., diethyl 2-(4-octylphenethyl)malonate, which is a separate impurity).

Synthetic Utility
Reported
Required intermediate for Fingolimod HCl; not replaceable by parent acetamidomalonate or octylphenethyl analog
Defines specific synthesis pathway
Patent US20220153684; verify process fit
Pharmaceutical Synthesis Fingolimod Intermediates Process Chemistry

Lipophilicity and Melting Point

The target compound exhibits a melting point of 114-115°C and a LogP of approximately 2.20 , contrasting sharply with its parent compound, diethyl acetamidomalonate, which has a melting point of 94-99°C and a LogP of ~0.36 . The higher melting point indicates increased crystallinity and potential for solid-phase handling, while the significantly higher LogP (~6-fold increase) denotes a ~100-fold greater partition into octanol versus water, dramatically altering its behavior in biological assays and liquid-liquid extractions.

Lipophilicity & m.p.
Data to verify
ΔLogP ≈ +1.84; Δm.p. ≈ +20°C vs. diethyl acetamidomalonate
Shifts purification and extraction behavior
Source data incomplete; experimental verification recommended
Physicochemical Properties Lipophilicity Solid-State Characterization

Purity Specifications & GHS Hazards

Commercial suppliers offer this compound at defined purity levels, typically 95% or >98% . Its hazard profile is well-characterized by the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, its analog diethyl 2-(4-octylphenethyl)malonate is not typically available with the same purity guarantees or a fully defined GHS profile, being primarily offered as an impurity standard.

Purity & Safety
Supplier data
Purity >98% (supplier); GHS H302, H315, H319, H335
Streamlines procurement and risk assessment
Confirm SDS and COA with vendor
Chemical Purity GHS Classification Quality Control

Applications of Diethyl 2-acetamido-2-phenethylmalonate


Fingolimod and S1P Modulator Synthesis

This compound is the preferred starting material for the synthetic route to Fingolimod Hydrochloride, as outlined in patent US20220153684. The process involves its alkylation with diethyl acetamidomalonate and phenylethyl halide, followed by reduction and acetylation to yield the active pharmaceutical ingredient . Researchers and process chemists developing or optimizing this pathway must use this specific intermediate to ensure the correct stereochemistry and functional group positioning for subsequent steps .

Reference Standard & Impurity Profiling

Diethyl 2-acetamido-2-phenethylmalonate serves as a reference standard for the identification and quantification of related substances in Fingolimod drug substance and drug product. Its well-defined purity (>98%) and physicochemical properties (m.p. 114-115°C, LogP 2.20) make it suitable for use in HPLC, GC, and other analytical methods for impurity profiling . Analytical and quality control laboratories require this compound to ensure the purity and safety of the final pharmaceutical product .

α-Substituted Amino Acid Derivative Development

As an α-substituted acetamidomalonate, this compound is a versatile building block for the synthesis of novel α-amino acids. The phenethyl group can be further modified or used as a protecting group in peptide synthesis. Its increased lipophilicity (LogP ~2.20) compared to diethyl acetamidomalonate (LogP ~0.36) makes it a valuable precursor for designing more lipophilic amino acid analogs for medicinal chemistry programs targeting central nervous system disorders or other applications where enhanced membrane permeability is desired.

Application
Selection Property
Validation Focus
Fingolimod intermediate synthesis
Patent-specified intermediate route
Downstream reduction & acetylation compatibility
Impurity reference standard
Defined purity specification
HPLC/GC method suitability
α‑Substituted amino acid building block
Lipophilic substituent profile
Permeability in CNS-targeted design

Technical Documentation Hub

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36 linked technical documents
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